4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Overview
Description
“4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is a compound with the CAS Number: 1239743-49-7 . It has a molecular weight of 195.26 . The IUPAC name for this compound is 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been the subject of several studies . These compounds are often synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-2-9-12-10(14-13-9)7-8-3-5-11-6-4-8/h8,11H,2-7H2,1H3 . This indicates that the compound has a structure that includes a piperidine ring attached to an ethyl-substituted 1,2,4-oxadiazole .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Antibacterial Activity : Derivatives of 1,3,4-oxadiazole, including compounds related to 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, have been synthesized and found to exhibit moderate to strong antibacterial activity. These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Krolenko et al., 2016).
Anticancer Potential : A study highlighted the antiproliferative effects of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. These compounds have shown promising results in inhibiting the growth of cancer cells, demonstrating their potential as anticancer agents (Krasavin et al., 2014).
Other Applications
Synthesis of Analogues for Various Biological Activities : Several analogues of 1,3,4-oxadiazole have been synthesized, showing significant biological activities. These include various derivatives with potential applications in treating different conditions, such as infections and diseases (Sattar et al., 2016), (Rehman et al., 2018).
Chemical Stability and Rearrangement Studies : Research has been conducted on the chemical stability and rearrangement of compounds similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine. These studies are crucial for understanding the behavior of these compounds under various conditions, which is vital for their practical application in medicinal chemistry (Kayukova et al., 2018).
Drug Synthesis and Evaluation : Various novel synthetic routes have been explored to create new compounds with structures similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine. These compounds have been evaluated for their potential as drug candidates, particularly for the treatment of diseases like Alzheimer’s (Rehman et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQDWAPTOMWGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639912 | |
Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine | |
CAS RN |
912761-48-9 | |
Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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